molecular formula C26H27N5O2 B11612565 N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11612565
M. Wt: 441.5 g/mol
InChI Key: YIYWHMSXLQQLCN-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo structure and the introduction of various substituents. Common synthetic routes may involve cyclization reactions, imine formation, and amide bond formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or tool for studying specific biological processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include other triazatricyclo derivatives and compounds with similar functional groups. Examples include:

  • **tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-pyrazolo[3,4-d]pyr

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O2/c1-17-11-12-22-29-24-21(26(33)31(22)16-17)15-20(25(32)28-19-9-5-6-10-19)23(27)30(24)14-13-18-7-3-2-4-8-18/h2-4,7-8,11-12,15-16,19,27H,5-6,9-10,13-14H2,1H3,(H,28,32)

InChI Key

YIYWHMSXLQQLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC5CCCC5)C=C1

Origin of Product

United States

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